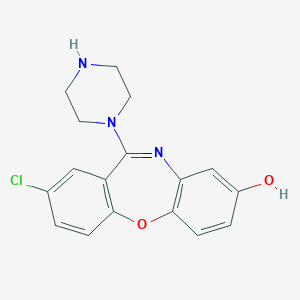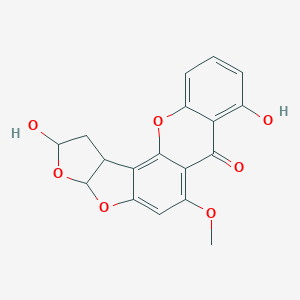
Hydroxydihydrosterigmatocystin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxydihydrosterigmatocystin (HDS) is a mycotoxin produced by various species of fungi, including Aspergillus and Penicillium. It is structurally similar to other mycotoxins, such as aflatoxin and sterigmatocystin, and has been found to be carcinogenic in animal studies.
Applications De Recherche Scientifique
Pharmacophore-Based Virtual Screening
Hydroxysteroid dehydrogenases, including variants like hydroxydihydrosterigmatocystin, play a crucial role in pharmacophore-based virtual screening, a computational method in drug discovery. These enzymes are linked to pathological conditions, and their modulation can offer therapeutic strategies. Pharmacophore modeling and virtual screening have been successfully applied in this context, suggesting future applications in related studies (Kaserer et al., 2015).
Steroid Hormone Activation
These dehydrogenases are integral in the NAD(P)(H)-dependent oxidoreduction of steroids, crucial for nuclear receptor ligands' activation. They play a pivotal role in controlling steroid hormone levels and cellular adaptation, indicating their potential in drug development for conditions like cancer and metabolic diseases (Wu et al., 2007).
Histochemical Studies
Histochemical studies in various mammalian tissues, including the placenta and reproductive organs, have shown the activity of hydroxysteroid dehydrogenases. These studies provide insights into the role of these enzymes in different physiological processes and diseases (Davies et al., 1966).
Enzyme Modulation in Metabolic Disorders
Research on 11β-hydroxysteroid dehydrogenase, a close relative, has shown its role in metabolic disorders. Inhibitors of these enzymes have potential in treating diseases like type 2 diabetes and metabolic syndrome, highlighting the broader application of hydroxysteroid dehydrogenase studies (Feng et al., 2010).
Pre-Receptor Regulation and Inhibitor Design
These enzymes are major players in pre-receptor regulation of hormone action. Understanding their roles and mechanisms can aid in designing specific inhibitors, potentially treating various steroid hormone-driven diseases (Penning, 2011).
Metabolic Pathways and Disease Links
Their involvement in various metabolic pathways, including steroid hormone regulation, suggests their importance in studying and potentially treating diseases like metabolic syndrome, obesity, inflammation, and hormone-dependent cancers (Moeller & Adamski, 2009).
Propriétés
Numéro CAS |
109278-36-6 |
|---|---|
Nom du produit |
Hydroxydihydrosterigmatocystin |
Formule moléculaire |
C18H14O7 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |
InChI |
InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3 |
Clé InChI |
WRUJLZVXYZPNCL-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
SMILES canonique |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
Autres numéros CAS |
109278-36-6 |
Synonymes |
17-DHST 17-hydroxy-16,17-dihydrosterigmatocystin hydroxydihydrosterigmatocystin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



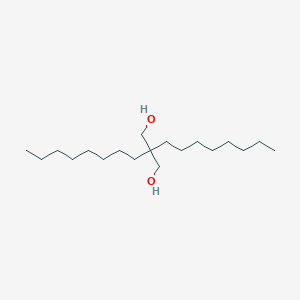
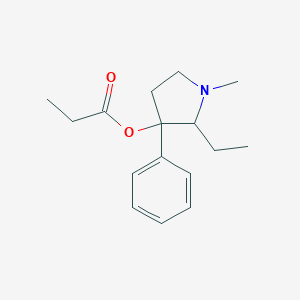
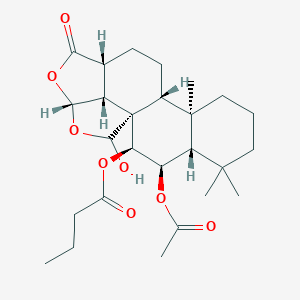
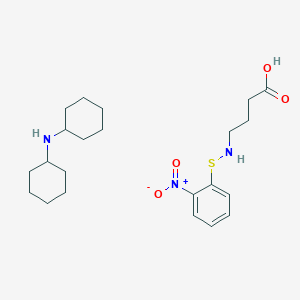
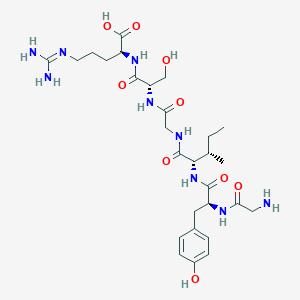

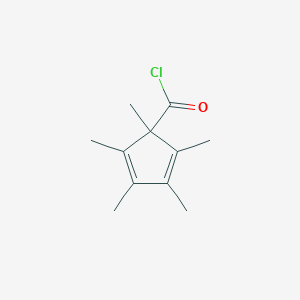
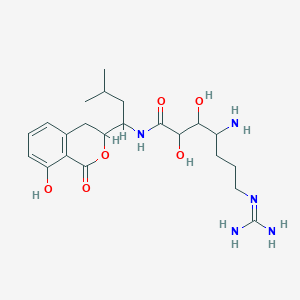
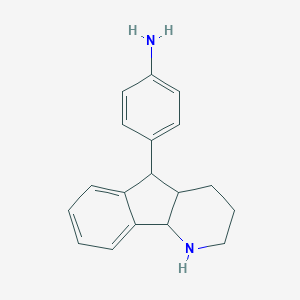
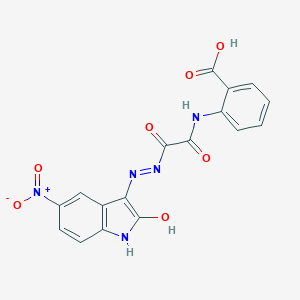
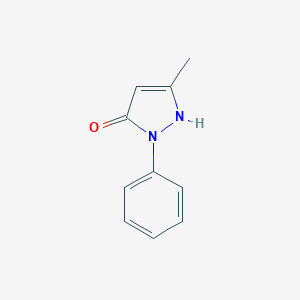
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
